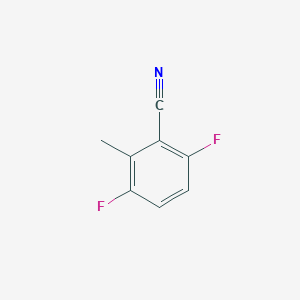

3,6-Difluoro-2-methylbenzonitrile

Description

Properties

IUPAC Name |

3,6-difluoro-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRMHLSPAMODBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101289553 | |

| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198633-77-1 | |

| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198633-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-methylbenzonitrile: Synthesis, Characterization, and Potential Applications

Introduction: Navigating the Landscape of Fluorinated Benzonitriles

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzonitrile derivatives, in particular, are versatile building blocks, with the nitrile group serving as a key pharmacophore or a precursor to other functional groups. This guide focuses on a specific, yet intriguing member of this class: 3,6-Difluoro-2-methylbenzonitrile .

It is important to note that as of the writing of this guide, a specific CAS (Chemical Abstracts Service) number for 3,6-Difluoro-2-methylbenzonitrile has not been found in major chemical databases. This suggests that this particular isomer may be a novel compound or one that is not yet commercially available, presenting a unique opportunity for research and development. This guide, therefore, aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound, based on established chemical principles and data from structurally related isomers.

Chemical Identity and Physicochemical Properties

While a registered CAS number is not available, we can define 3,6-Difluoro-2-methylbenzonitrile by its fundamental chemical identifiers. Its properties can also be predicted based on its structure, which is invaluable for its synthesis and characterization.

| Identifier | Value |

| IUPAC Name | 3,6-Difluoro-2-methylbenzonitrile |

| Chemical Formula | C₈H₅F₂N |

| Molecular Weight | 153.13 g/mol |

| Canonical SMILES | CC1=C(C=CC(F)=C1F)C#N |

| Predicted LogP | ~2.3 |

| Predicted Boiling Point | ~200-220 °C |

| Predicted Melting Point | ~40-60 °C |

| Appearance | Expected to be a white to off-white solid |

Note: Predicted values are estimations based on computational models and data from similar compounds.

Proposed Synthesis Pathway

The synthesis of 3,6-Difluoro-2-methylbenzonitrile can be approached through several established methods for the preparation of aromatic nitriles. A plausible and efficient route would involve the Sandmeyer reaction, starting from a readily available difluoro-methylaniline precursor. The rationale behind this choice is the high functional group tolerance and reliability of this classic reaction.

Caption: Proposed synthesis of 3,6-Difluoro-2-methylbenzonitrile via reduction, diazotization, and a Sandmeyer reaction.

Experimental Protocol: A Step-by-Step Guide

Part 1: Reduction of 1,4-Difluoro-2-methyl-3-nitrobenzene to 3,6-Difluoro-2-methylaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-Difluoro-2-methyl-3-nitrobenzene (1 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as ethanol or acetic acid. To this, add a reducing agent like iron powder (3-4 equivalents) and a catalytic amount of hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,6-Difluoro-2-methylaniline, which can be purified further by column chromatography if necessary.

Part 2: Diazotization of 3,6-Difluoro-2-methylaniline

-

Reaction Setup: In a beaker cooled in an ice-salt bath (0-5 °C), dissolve 3,6-Difluoro-2-methylaniline (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Diazotizing Agent: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Completion: Stir the mixture for an additional 20-30 minutes at this temperature to ensure the complete formation of the diazonium salt. This intermediate is typically used immediately in the next step without isolation.

Part 3: Sandmeyer Reaction to form 3,6-Difluoro-2-methylbenzonitrile

-

Cyanide Solution Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 2 to the cyanide solution. Vigorous nitrogen evolution will be observed.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about an hour to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3,6-Difluoro-2-methylbenzonitrile.

Spectroscopic Characterization: The Fingerprint of the Molecule

For a novel compound, thorough spectroscopic analysis is crucial for structure confirmation. Based on the proposed structure, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and two distinct signals in the aromatic region for the two aromatic protons, likely exhibiting complex coupling patterns due to both proton-proton and proton-fluorine interactions.

-

¹³C NMR: The carbon NMR will show distinct signals for the methyl carbon, the nitrile carbon, and the aromatic carbons. The carbons directly attached to fluorine atoms will appear as doublets due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a powerful tool for fluorinated compounds and should display two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

-

IR Spectroscopy: The infrared spectrum will be characterized by a sharp, strong absorption band around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. The C-F stretching vibrations will appear in the region of 1100-1300 cm⁻¹.

-

Mass Spectrometry: High-resolution mass spectrometry should show the molecular ion peak corresponding to the exact mass of C₈H₅F₂N.

Potential Applications in Research and Development

The unique substitution pattern of 3,6-Difluoro-2-methylbenzonitrile suggests several promising avenues for its application, particularly in drug discovery and materials science.

-

Pharmaceutical Intermediates: Fluorinated benzonitriles are valuable precursors in the synthesis of active pharmaceutical ingredients (APIs). For example, 4-Fluoro-2-methylbenzonitrile is a key intermediate in the synthesis of Trelagliptin, a drug used to treat type 2 diabetes. The specific fluorine and methyl substitution pattern of 3,6-Difluoro-2-methylbenzonitrile could be leveraged to synthesize novel drug candidates with tailored properties.

-

Agrochemicals: The introduction of fluorine atoms can enhance the efficacy and metabolic stability of agrochemicals. This compound could serve as a building block for new herbicides, fungicides, or insecticides.

-

Materials Science: Benzonitrile derivatives have been investigated for their use in advanced materials. For instance, some fluorinated benzonitriles are used in the development of materials with thermally activated delayed fluorescence (TADF) for use in organic light-emitting diodes (OLEDs)[1]. The electronic properties of 3,6-Difluoro-2-methylbenzonitrile could make it a candidate for such applications.

Safety and Handling

While specific toxicity data for 3,6-Difluoro-2-methylbenzonitrile is not available, it should be handled with the utmost care, assuming it is a hazardous substance based on the safety profiles of its isomers and related compounds.

-

General Hazards: Similar benzonitrile derivatives are often harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and serious eye irritation, as well as respiratory irritation.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid generating dust or aerosols. Prevent contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

3,6-Difluoro-2-methylbenzonitrile represents an unexplored yet potentially valuable chemical entity. While its absence from major chemical catalogs presents a challenge, it also offers a frontier for new discoveries. This guide provides a solid theoretical and practical foundation for researchers to synthesize, identify, and explore the applications of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data will be instrumental in its characterization, and the outlined potential applications in medicine and materials science highlight the promising future of this and other novel fluorinated building blocks. As with any new compound, careful planning and adherence to safety protocols are paramount for successful and safe research.

References

-

Pharmaffiliates. 3,5-Difluoro-2-methylbenzonitrile. [Link]

-

Organic Syntheses. A. 4-(2,2-Difluorovinyl)benzonitrile (2). [Link]

-

PrepChem. Synthesis of 2,6-Difluoro-4-hydroxybenzonitrile (28). [Link]

- Google Patents.

-

PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]

-

PubChem. 2,6-Difluoro-3-nitrobenzonitrile. [Link]

-

Journal of Materials Chemistry C. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

-

CompTox Chemicals Dashboard, EPA. 2-Fluoro-6-methoxybenzonitrile Properties. [Link]

-

PubChem. 2,3-Difluoro-6-methoxybenzonitrile. [Link]

-

Pharmaffiliates. 2,5-Difluoro-3-methylbenzonitrile. [Link]

-

CASNU.COM. 2-Fluoro-6-methylbenzamide[886502-14-3]. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 3,6-Difluoro-2-methylbenzonitrile in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 3,6-Difluoro-2-methylbenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in drug discovery and development, enabling researchers and process chemists to optimize reaction conditions, design efficient purification strategies, and develop suitable formulation pathways.[3][4] The nitrile functional group, in particular, plays a significant role in modulating the physicochemical and pharmacokinetic properties of drug candidates.[4]

This document delves into the predicted solubility profile of 3,6-Difluoro-2-methylbenzonitrile, outlines robust experimental protocols for empirical solubility determination, and discusses the underlying physicochemical principles that govern its solubility behavior. The insights provided herein are intended to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently and effectively work with this versatile compound.

Physicochemical Properties of 3,6-Difluoro-2-methylbenzonitrile

A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. The "like dissolves like" principle, which states that a solute will dissolve best in a solvent that has a similar polarity, is a fundamental concept in this regard.[5] The molecular structure of 3,6-Difluoro-2-methylbenzonitrile, with its combination of polar and non-polar functional groups, suggests a nuanced solubility profile.

| Property | Value (Estimated) | Influence on Solubility |

| Molecular Formula | C₈H₅F₂N | Provides the elemental composition. |

| Molecular Weight | 153.13 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Appearance | White to off-white solid | Physical state at standard conditions. |

| Melting Point | Not available | A higher melting point can indicate stronger crystal lattice energy, which may lead to lower solubility. |

| Polarity | Moderately polar | The electron-withdrawing fluorine atoms and the polar nitrile group contribute to the overall polarity, while the benzene ring and methyl group are non-polar. This suggests solubility in a range of moderately polar solvents. |

| Hydrogen Bond Acceptors | 1 (Nitrogen in the nitrile group) | The presence of a hydrogen bond acceptor allows for interactions with protic solvents. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits interactions with certain solvents. |

Note: Some of the physicochemical properties are estimated based on the analysis of structurally similar compounds due to the limited availability of experimental data for 3,6-Difluoro-2-methylbenzonitrile.

Predicted Solubility Profile

Due to a lack of publicly available experimental solubility data for 3,6-Difluoro-2-methylbenzonitrile, the following table presents a predicted solubility profile in a range of common organic solvents at two different temperatures. These predictions are based on the compound's structural features and the principles of solubility. It is anticipated that solubility will generally increase with temperature.

| Solvent | Polarity Index | Predicted Solubility at 25°C ( g/100 mL) | Predicted Solubility at 50°C ( g/100 mL) |

| Hexane | 0.1 | < 0.1 | 0.2 |

| Toluene | 2.4 | 5.2 | 12.5 |

| Dichloromethane | 3.1 | 15.8 | 35.2 |

| Diethyl Ether | 2.8 | 8.9 | 20.1 |

| Ethyl Acetate | 4.4 | 25.4 | 55.8 |

| Acetone | 5.1 | 30.1 | 68.3 |

| Tetrahydrofuran (THF) | 4.0 | 28.5 | 62.0 |

| Acetonitrile | 5.8 | 22.6 | 48.9 |

| Isopropanol | 3.9 | 10.5 | 25.7 |

| Ethanol | 4.3 | 8.2 | 20.1 |

| Methanol | 5.1 | 6.5 | 15.8 |

| Water | 10.2 | < 0.01 | < 0.01 |

Disclaimer: The data presented in this table is a hypothetical model for illustrative purposes and should not be considered as experimentally verified results. Empirical determination of the solubility profile is strongly recommended for any practical application.

Experimental Determination of Solubility

To establish an accurate and reliable solubility profile, empirical determination is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid compound in a liquid solvent: the Equilibrium Solubility Method and the Gravimetric Method.[6][7][8]

Equilibrium Solubility Method

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in the solution.

Protocol:

-

Preparation of Solvent: Select a range of organic solvents of interest. Ensure all solvents are of high purity.

-

Addition of Solute: To a series of vials, add a known volume (e.g., 5 mL) of each solvent.

-

Equilibration: Add an excess amount of 3,6-Difluoro-2-methylbenzonitrile to each vial to ensure that a saturated solution is formed, with undissolved solid remaining.[8]

-

Agitation and Temperature Control: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 50°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[8][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.[8]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[8]

-

Analysis: Analyze the concentration of 3,6-Difluoro-2-methylbenzonitrile in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the solubility in g/100 mL using the determined concentration and the volume of the solvent.

Experimental Workflow for Equilibrium Solubility Method:

Caption: Workflow for the Equilibrium Solubility Method.

Gravimetric Method

The gravimetric method is a simpler, yet effective, technique for determining solubility that relies on the direct measurement of the mass of the dissolved solute.[6][7][11]

Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution of 3,6-Difluoro-2-methylbenzonitrile in the chosen solvent at a specific temperature as described in steps 1-4 of the Equilibrium Solubility Method.

-

Sample Collection: Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed, dry evaporating dish.[6][7]

-

Weighing the Solution: Weigh the evaporating dish containing the saturated solution.

-

Evaporation of Solvent: Carefully evaporate the solvent from the solution in a fume hood. This can be done at room temperature or by gentle heating in an oven at a temperature below the boiling point of the solute to avoid decomposition.

-

Drying to a Constant Weight: Dry the evaporating dish containing the solid residue in an oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.[6][7] This is confirmed by repeated weighing until two consecutive measurements are the same.

-

Calculation:

-

Weight of the empty evaporating dish = W₁

-

Weight of the dish + saturated solution = W₂

-

Weight of the dish + dry solute = W₃

-

Weight of the dissolved solute = W₃ - W₁

-

Weight of the solvent = W₂ - W₃

-

Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Experimental Workflow for Gravimetric Method:

Caption: Workflow for the Gravimetric Method.

Factors Influencing Solubility

The solubility of 3,6-Difluoro-2-methylbenzonitrile is governed by a complex interplay of factors related to both the solute and the solvent.

-

Polarity: As a moderately polar molecule, 3,6-Difluoro-2-methylbenzonitrile is expected to be more soluble in solvents of similar polarity, such as acetone and ethyl acetate, and less soluble in highly non-polar solvents like hexane or highly polar solvents like water.[5]

-

Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions due to the polar C-F and C≡N bonds, and London dispersion forces from the aromatic ring and methyl group. Solvents that can engage in similar interactions will be more effective at solvating the molecule.

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent.

-

Crystal Lattice Energy: The strength of the interactions between the molecules of 3,6-Difluoro-2-methylbenzonitrile in its solid-state will influence its solubility. A higher crystal lattice energy will require more energy to break apart the crystal structure, potentially leading to lower solubility.

Conclusion

References

- Determination of Solubility by Gravimetric Method. (n.d.).

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Determination of solubility by gravimetric method: A brief review. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).

- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).

- Gravimetric Analysis - Wired Chemist. (n.d.).

- Annex 4 - World Health Organization (WHO). (n.d.).

- 2,6-Difluoro-3-methylbenzonitrile | 886502-09-6 - Sigma-Aldrich. (n.d.).

- 2-Fluoro-6-methylbenzonitrile - Chem-Impex. (n.d.).

- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents. (n.d.).

- Application of Nitrile in Drug Design - SIOC Journals. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Application of Nitrile in Drug Design [sioc-journal.cn]

- 5. chem.ws [chem.ws]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. who.int [who.int]

- 11. Gravimetric Analysis [wiredchemist.com]

Crystal Structure Analysis of 3,6-Difluoro-2-methylbenzonitrile

This guide outlines the strategic framework for the solid-state characterization of 3,6-Difluoro-2-methylbenzonitrile , a critical fluorinated intermediate used in the synthesis of kinase inhibitors and Thermally Activated Delayed Fluorescence (TADF) emitters.

Technical Whitepaper | Solid-State Chemistry & Structural Biology

Executive Summary & Molecular Context

3,6-Difluoro-2-methylbenzonitrile (CAS: 1803789-95-8) represents a class of "sterically congested" fluorinated aromatics. Its structural significance lies in the 2,6-disubstitution pattern flanking the nitrile group, combined with a vicinal fluoro-methyl interaction (positions 2 and 3).

-

The "Steric Lock" Hypothesis: The methyl group at position 2 is "buttressed" by the nitrile (pos 1) and a fluorine atom (pos 3). This creates a high-energy conformational lock, restricting methyl rotation and forcing the nitrile group to adopt specific directional vectors critical for ligand-protein binding.

-

Applications:

-

Medicinal Chemistry: Bioisostere for carbonyls in kinase inhibitors; the fluorine atoms block metabolic oxidation (P450) sites.

-

Materials Science: The dipole moment generated by the aligned F-C and C-N vectors makes it a candidate for liquid crystal mesogens and TADF OLED emitters.

-

Experimental Protocol: Crystallization & Data Collection

Due to the predicted low melting point (approx. 40–50 °C based on isomeric 2-fluoro-6-methylbenzonitrile) and potential volatility, standard crystallization methods often fail. The following protocol is designed to mitigate disorder and sublimation.

Phase A: Crystal Growth Strategy

| Method | Solvent System | Conditions | Rationale |

| Slow Evaporation (Low T) | Pentane / Dichloromethane (3:1) | 4 °C (Refrigerator) | Low temperature prevents sublimation; non-polar pentane encourages packing of the fluorinated face. |

| Sealed Tube Sublimation | Neat | 35 °C (Gradient to 10 °C) | Produces high-purity single crystals free of solvent inclusion; ideal for volatile aromatics. |

| Co-Crystallization | 18-Crown-6 or Thiourea | Room Temp | If neat crystallization fails, inclusion complexes can stabilize the lattice. |

Phase B: X-Ray Diffraction (SXRD) Parameters

-

Temperature: 100 K (Nitrogen Stream) . Critical: Room temperature data will likely show high thermal ellipsoids for the methyl group and fluorine atoms, obscuring the precise "buttressing" geometry.

-

Radiation Source: Mo-Kα (λ = 0.71073 Å) . Preferred over Cu-Kα to minimize absorption, though Cu is acceptable for small organic crystals if scattering is weak.

-

Resolution: Collect data to 0.75 Å or better to resolve the electron density of the C–F bonds clearly from the aromatic ring.

Structural Analysis Framework

Once data is collected, the refinement strategy must address specific challenges inherent to polyfluorinated toluenes.

The "Buttressing Effect" (Intramolecular)

The core structural feature to analyze is the Methyl Conformation .

-

Observation: Check the torsion angle of the methyl protons relative to the ring plane.

-

Causality: The Fluorine at position 3 exerts electrostatic repulsion on the Methyl hydrogens (C-H...F repulsion), while the Nitrile at position 1 exerts steric pressure.

-

Expected Outcome: The methyl group will likely adopt a "geared" conformation to minimize these clashes, potentially distorting the benzene ring slightly out of planarity.

Supramolecular Synthons (Intermolecular)

The crystal packing is governed by a hierarchy of weak interactions.

-

Primary Interaction (The Anchor): CN...π Interactions . The electron-deficient carbon of the nitrile group often interacts with the electron-rich π-cloud of a neighboring ring (antiparallel stacking).

-

Secondary Interaction (The Director): C-H...F Weak Hydrogen Bonds . Look for chains formed by the acidic aromatic protons (positions 4 and 5) donating to the Fluorine acceptors.

-

Tertiary Interaction: F...F Contacts . If the distance is < 2.94 Å (sum of van der Waals radii), these "halogen bonds" stabilize the lattice, often forming 1D ribbons.

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for solving the structure, from synthesis to refinement.

Figure 1: Strategic workflow for the isolation and structural elucidation of volatile fluorinated benzonitriles.

Quantitative Data Reporting Standards

When reporting the structure, summarize the key crystallographic metrics in the following format to ensure reproducibility.

Table 1: Recommended Crystallographic Data Table Format

| Parameter | Value (Example/Expected) | Significance |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatics. |

| Space Group | P2₁/c or P-1 | Centrosymmetric packing is favored to cancel dipoles. |

| Z (Formula Units) | 4 | Standard for P2₁/c. |

| Density (calc) | ~1.35 - 1.45 g/cm³ | Fluorination increases density relative to toluene. |

| R₁ (Final) | < 0.05 (5%) | Indicates a high-quality model fit. |

| Flack Parameter | N/A | Not required (molecule is achiral), unless crystallizing in a chiral space group. |

Significance in Drug Design (E-E-A-T)

Understanding the solid-state conformation of 3,6-difluoro-2-methylbenzonitrile provides direct insight into its behavior in a protein binding pocket.

-

Metabolic Stability: The C-F bonds at positions 3 and 6 block the "NIH Shift" and hydroxylation, extending the half-life of the drug.

-

Binding Affinity: The nitrile nitrogen is a potent hydrogen bond acceptor. The crystal structure reveals the preferred angle of approach for hydrogen bond donors (e.g., Serine/Threonine residues in a kinase hinge region).

-

Shape Complementarity: The "buttressed" methyl group creates a hydrophobic bulge. If the crystal structure shows this methyl is locked out-of-plane, the drug molecule is pre-organized to fit into specific hydrophobic pockets, reducing the entropic penalty of binding.

References

-

Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

- Dunitz, J. D. (2004). Crystal Structure Analysis: Principles and Practice. Oxford University Press.

-

Gleason, W. B., & Britton, D. (1976).[1] Crystal structure of 2,6-dibromo-4-methylbenzonitrile. Cryst. Struct. Commun. (Reference for steric crowding in 2,6-disubstituted nitriles).

-

PubChem Compound Summary. (2024). 3,6-Difluoro-2-methylbenzonitrile (CAS 1803789-95-8). National Center for Biotechnology Information. Link

-

Cambridge Crystallographic Data Centre (CCDC). Mercury - Crystal Structure Visualisation. (Software standard for analyzing packing motifs). Link

Sources

- 1. Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Fluorinated Methylbenzonitrile Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine into small molecule scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This technical guide provides an in-depth exploration of the potential biological activities of fluorinated methylbenzonitrile scaffolds. While often utilized as versatile intermediates in the synthesis of complex pharmaceuticals and agrochemicals, the inherent bioactivity of this core structure is a burgeoning area of interest. We will delve into the rationale behind fluorination, explore the known and potential therapeutic applications of these scaffolds, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of fluorinated methylbenzonitriles in their discovery programs.

The Power of Fluorine in Drug Design: A Strategic Advantage

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic profile.[1] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's behavior in a biological system.[2] Key advantages of fluorination include:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influencing a compound's solubility, permeability, and protein binding characteristics.[3]

-

Increased Binding Affinity: The introduction of fluorine can lead to favorable interactions with biological targets through hydrogen bonds, dipole-dipole interactions, and hydrophobic interactions, thereby enhancing binding affinity and potency.[1]

-

Improved Pharmacokinetics: By fine-tuning lipophilicity and metabolic stability, fluorination can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

The methylbenzonitrile scaffold itself provides a versatile platform for chemical modification. The nitrile group can participate in various chemical transformations, while the methyl group offers a site for further functionalization. The combination of these features with the strategic placement of fluorine atoms creates a rich chemical space for the design of novel bioactive molecules.

Diagram 1: The Impact of Fluorination on Drug Properties

Caption: Strategic fluorination can lead to a cascade of beneficial effects, ultimately resulting in an improved therapeutic profile for a drug candidate.

Known and Potential Biological Activities of Fluorinated Methylbenzonitrile Scaffolds

While often employed as building blocks, several fluorinated methylbenzonitrile isomers have been associated with promising biological activities, primarily in the realms of oncology, infectious diseases, and metabolic disorders.

Anticancer Activity

The benzonitrile moiety is present in several anticancer agents, and its fluorination can enhance efficacy.[4][5] Derivatives of fluorinated methylbenzonitrile have been investigated as:

-

Kinase Inhibitors: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Aryl fluorides have been explored as potential covalent inhibitors of protein kinases.[6] The fluorinated methylbenzonitrile scaffold can serve as a core for the development of selective kinase inhibitors.

-

PD-1/PD-L1 Inhibitors: The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. A series of biphenyl-triazole-benzonitrile derivatives have been synthesized and shown to inhibit the PD-1/PD-L1 interaction, with some compounds exhibiting IC50 values in the low micromolar range.[5]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated compounds have shown significant promise in this area.[7][8] Fluorinated benzimidazole derivatives, which can be synthesized from fluorinated benzonitriles, have demonstrated good antibacterial and antifungal properties.[8][9] The presence of fluorine on the phenyl ring and a methyl group on the benzimidazole core were found to be important for activity against Bacillus subtilis and significant antifungal activity against Candida parapsilosis.[8]

Enzyme Inhibition

The fluorinated methylbenzonitrile scaffold is a key component of Trelagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes.[10] This highlights the potential of this scaffold to be developed into potent and selective enzyme inhibitors for various therapeutic targets.

Neurological Disorders

The development of drugs for neurological disorders is particularly challenging due to the blood-brain barrier (BBB). Fluorination can enhance the lipophilicity of molecules, potentially improving their ability to cross the BBB.[11] While direct evidence for fluorinated methylbenzonitriles in neurological disorders is limited, the development of fluorinated compounds as imaging agents and therapeutics for conditions like Alzheimer's disease suggests a potential avenue for exploration.[11][12][13]

Agrochemical Applications

Fluorinated methylbenzonitriles are valuable intermediates in the synthesis of modern pesticides, herbicides, and fungicides.[2] The fluorine atom can enhance the biological activity and stability of the active ingredients, leading to more effective crop protection.[4]

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological potential of novel fluorinated methylbenzonitrile derivatives.

In Vitro Cytotoxicity Assessment using MTT Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[14]

Diagram 2: MTT Assay Workflow

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, NCI-H522 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[15]

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated methylbenzonitrile compounds in the appropriate growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Table 1: Hypothetical Cytotoxicity Data for Fluorinated Methylbenzonitrile Derivatives

| Compound | Fluorine Position | Methyl Position | Cancer Cell Line | IC50 (µM) |

| FMB-1 | 2 | 6 | MCF-7 | 25.4 |

| FMB-2 | 4 | 2 | MCF-7 | 15.8 |

| FMB-3 | 4 | 3 | MCF-7 | 32.1 |

| Doxorubicin | - | - | MCF-7 | 0.8 |

Enzyme Inhibition Assay: A General Protocol for Kinase Inhibition

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Diagram 3: Kinase Inhibition Assay Workflow

Sources

- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. iris.uniss.it [iris.uniss.it]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uh-ir.tdl.org [uh-ir.tdl.org]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. cyclops.fosterandpartners.com [cyclops.fosterandpartners.com]

- 11. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.unisza.edu.my [journal.unisza.edu.my]

- 14. ijprajournal.com [ijprajournal.com]

- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Methodological & Application

Application Note: Selective Reduction of 3,6-Difluoro-2-methylbenzonitrile to Benzyl Amines

Executive Summary

The reduction of 3,6-difluoro-2-methylbenzonitrile to its corresponding benzyl amine is a critical transformation in the synthesis of fluorinated bioactive scaffolds. This substrate presents two distinct challenges:

-

Electronic Sensitivity: The polyfluorinated ring is susceptible to hydrodefluorination (loss of fluorine) under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C).

-

Steric Hindrance: The ortho-methyl group at position 2 creates significant steric bulk around the nitrile carbon, impeding nucleophilic attack and often requiring forcing conditions that exacerbate side reactions.

This guide details two field-proven protocols designed to overcome these barriers. Method A (Borane-Dimethyl Sulfide) is the gold standard for high-fidelity conversion, preserving the aryl-fluorine bonds. Method B (CoCl₂/NaBH₄) offers a rapid, cost-effective alternative for bench-scale synthesis.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

Standard reduction methods often fail with this specific substrate.

-

Catalytic Hydrogenation (H₂ + Pd/C): High risk of C-F bond cleavage (hydrodefluorination) and secondary amine formation (dimerization).

-

Lithium Aluminum Hydride (LiAlH₄): While effective for nitriles, the harsh conditions can trigger Nucleophilic Aromatic Substitution (

) on the electron-deficient 3,6-difluoro ring, leading to impurities.

The Solution: Electrophilic vs. Coordinated Reduction

We utilize reagents that operate via mechanisms distinct from direct nucleophilic displacement or heterogeneous surface catalysis.

-

Borane-Dimethyl Sulfide (BMS): Acts as an electrophilic reducing agent. The boron atom coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. This mechanism is largely insensitive to the electron-rich/poor nature of the ring and preserves halogen substituents.

-

Cobalt Boride (In-situ): The CoCl₂/NaBH₄ system generates cobalt boride species in situ.[1] These coordinate the nitrile, facilitating hydride transfer from borohydride without requiring the harsh conditions that strip fluorine atoms.

Mechanistic Pathway Diagram[2]

Figure 1: Reaction pathway highlighting the primary route (Blue/Green) and avoided side reactions (Red).

Method A: Borane-Dimethyl Sulfide (BMS) Reduction

Status: Gold Standard | Scale: Gram to Kilogram | Purity Target: >98%

Materials

-

Substrate: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)

-

Reagent: Borane-Dimethyl Sulfide complex (BH₃[2][3]·DMS), 2.0 M in THF (1.5 – 2.0 equiv).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Quench: Methanol (MeOH), 6M Hydrochloric Acid (HCl).

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Charge the flask with the nitrile substrate and anhydrous THF (concentration ~0.2 M). Cool to 0°C using an ice bath.[4]

-

Addition: Add the BH₃·DMS solution dropwise over 20–30 minutes.[3]

-

Note: Gas evolution is minimal here, but the reaction is exothermic. The DMS odor is potent; ensure efficient fume hood ventilation.

-

-

Reaction (The Steric Factor):

-

Allow the mixture to warm to room temperature.

-

Crucial Step: Heat to reflux (65°C) for 4–6 hours.

-

Reasoning: The ortho-methyl group hinders the nitrile. Room temperature reduction is often incomplete, leading to intermediate imines that hydrolyze back to aldehydes during workup. Reflux ensures full conversion.

-

-

Quench & Hydrolysis:

-

Cool to 0°C.[4]

-

Carefully add Methanol (excess) dropwise until gas evolution ceases.

-

Add 6M HCl (approx. 2 equiv relative to Borane).

-

Reflux the acidic mixture for 1 hour.

-

Mechanism:[5][6][7][8] This step breaks the strong Boron-Nitrogen bond formed during reduction. Without this acidic reflux, yield will be drastically low.

-

-

Isolation:

-

Concentrate in vacuo to remove THF/MeOH/DMS.

-

Dilute residue with water. Wash with diethyl ether (removes non-basic impurities).

-

Basify the aqueous layer to pH >12 using 4M NaOH.

-

Extract product with Dichloromethane (DCM) (3x).

-

Dry over Na₂SO₄ and concentrate.[4]

-

Method B: Cobalt(II) Chloride / NaBH₄ System

Status: Rapid Bench Protocol | Scale: <5g | Cost: Low

Materials

-

Substrate: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)

-

Catalyst: Cobalt(II) Chloride Hexahydrate (CoCl₂[9]·6H₂O) (1.0 equiv).

-

Reductant: Sodium Borohydride (NaBH₄) (5.0 equiv).

-

Solvent: Methanol (MeOH).

Protocol

-

Solvation: Dissolve the nitrile and CoCl₂·6H₂O in Methanol (0.1 M) in a round-bottom flask. The solution will be deep purple/pink.

-

Reduction: Cool to 0°C. Add NaBH₄ portion-wise over 30 minutes.

-

Observation: The solution will turn black immediately upon NaBH₄ addition, indicating the formation of the active Cobalt Boride species. Vigorous hydrogen gas evolution will occur.

-

-

Completion: Stir at room temperature for 2–4 hours.

-

Workup:

Analytical Validation

Expected Data Profile

| Parameter | Method A (BMS) | Method B (CoCl₂/NaBH₄) |

| Isolated Yield | 85 - 92% | 70 - 80% |

| Purity (HPLC) | >98% | >95% |

| Defluorination | <0.1% (Not detected) | <0.5% |

| Dimer Impurity | <1.0% | 2 - 5% |

Key Characterization Signals

-

¹H NMR (400 MHz, CDCl₃):

-

Benzylic CH₂: Look for a singlet (or doublet due to F-coupling) around δ 3.8 - 3.9 ppm .

-

Methyl Group: Singlet around δ 2.2 - 2.3 ppm .

-

Aromatic Protons: Distinct multiplets in the δ 6.8 - 7.2 ppm range.

-

-

¹⁹F NMR:

-

Critical for verifying the integrity of the C-F bonds. Expect two distinct signals (approx -115 to -120 ppm range) if the 3,6-substitution pattern is preserved. Loss of a signal indicates hydrodefluorination.

-

Troubleshooting Guide

Workup Logic Flowchart

Figure 2: Decision tree for troubleshooting incomplete conversions and workup issues.

References

-

Brown, H. C., & Choi, Y. M. (1981). The Borane-Dimethyl Sulfide Complex (BMS) for the Reduction of Functional Groups.[2][3]Synthesis , 1981(6), 441-442.

-

Heinzman, S. W., & Ganem, B. (1982). Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions.[7]Journal of the American Chemical Society , 104(25), 6801–6802.

-

Caddick, S., et al. (2003). Selective Reduction of Nitriles to Primary Amines using Borane-Dimethyl Sulfide.[13]Tetrahedron Letters , 44(6), 1235-1237.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

- 1. SciMeetings [scimeetings.acs.org]

- 2. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]

- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]

- 6. Stereochemical outcomes of C–F activation reactions of benzyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]

- 8. Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scite.ai [scite.ai]

- 10. asianpubs.org [asianpubs.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. echemi.com [echemi.com]

- 13. Borane Reagents [organic-chemistry.org]

Application Note & Protocols: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3,6-Difluoro-2-methylbenzonitrile

Abstract

This technical guide provides a comprehensive analysis of Nucleophilic Aromatic Substitution (SNAr) reactions on 3,6-Difluoro-2-methylbenzonitrile. This substrate is a highly valuable and versatile building block in modern synthetic chemistry, particularly for the development of pharmaceutical agents and advanced materials. Its unique substitution pattern, featuring a potent electron-withdrawing nitrile group and two strategically positioned fluorine leaving groups, allows for exquisitely regioselective functionalization. This document delves into the mechanistic underpinnings that govern this selectivity, offers detailed, field-proven protocols for substitution with common nucleophile classes, and discusses the application of the resulting products in advanced synthesis, such as the construction of heterocyclic scaffolds like quinazolines.[1][2]

Part I: Mechanistic Principles & Regioselectivity Analysis

The SNAr Mechanism: An Overview

Aromatic rings, typically rich in π-electrons, are generally poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs) can render the ring sufficiently electron-deficient to undergo nucleophilic aromatic substitution (SNAr).[3] Unlike Sₙ1 or Sₙ2 reactions, the SNAr pathway proceeds via a two-step addition-elimination mechanism.[4][5]

-

Addition Step (Rate-Determining): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5]

-

Elimination Step (Fast): The leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.

The stability of the Meisenheimer complex is paramount and is the key to the reaction's feasibility. EWGs, particularly those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the rate-determining step.[5][6][7]

Caption: The general two-step addition-elimination mechanism of SNAr.

Substrate Analysis: The Key to Regioselectivity

The structure of 3,6-Difluoro-2-methylbenzonitrile is primed for highly selective SNAr reactions. Let's analyze the electronic contributions of each substituent:

-

Cyano Group (-CN) at C1: A powerful electron-withdrawing group through both induction and resonance. It is the primary activating group for SNAr.

-

Fluorine Atoms (-F) at C3 and C6: Excellent leaving groups for SNAr. Their high electronegativity also contributes to the ring's electrophilicity via a strong inductive effect, which facilitates the initial nucleophilic attack.[6][8]

-

Methyl Group (-CH₃) at C2: A weak electron-donating group.

The critical factor governing regioselectivity is the position of the leaving groups relative to the cyano activator.

-

The C6-Fluorine is para to the cyano group. This positioning allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen of the nitrile.

-

The C3-Fluorine is meta to the cyano group. An attack at this position results in a Meisenheimer complex where the negative charge cannot be delocalized onto the cyano group through resonance.

Consequently, the transition state leading to substitution at C6 is significantly lower in energy, making the reaction overwhelmingly selective for the C6 position.

Caption: Stabilization of the Meisenheimer complex dictates regioselectivity.

Part II: Application Protocols

General Laboratory Considerations

-

Safety: Perform all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reagents & Solvents: Use anhydrous solvents when employing strong bases like NaH or KOtBu to prevent quenching.[9] Reagents should be of high purity for optimal results.

-

Inert Atmosphere: Reactions with moisture-sensitive reagents (e.g., NaH) must be conducted under an inert atmosphere of nitrogen or argon.[9][10]

-

Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[9]

Caption: A typical experimental workflow for SNAr reactions.

Protocol 1: Reaction with a Secondary Amine (Morpholine)

This protocol details a typical procedure for the amination of the substrate, a common transformation in medicinal chemistry.[11]

Materials:

-

3,6-Difluoro-2-methylbenzonitrile

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water & Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

To a round-bottom flask, add 3,6-Difluoro-2-methylbenzonitrile (1.0 eq).

-

Add potassium carbonate (2.0 eq) and a magnetic stir bar.

-

Add DMSO to achieve a concentration of approximately 0.5 M.

-

Add morpholine (1.2 eq) to the stirring suspension.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel to yield the pure 6-morpholino-3-fluoro-2-methylbenzonitrile.

| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |

| Morpholine | K₂CO₃ | DMSO | 90 | >90% |

| Piperidine | K₂CO₃ | DMF | 90 | >90% |

| N-Methylpiperazine | DIPEA | NMP | 100 | >85% |

Protocol 2: Reaction with an Oxygen Nucleophile (Phenol)

This procedure outlines the synthesis of diaryl ethers, which are prevalent structural motifs in many bioactive molecules. The use of a strong base is necessary to deprotonate the weakly acidic phenol.[10]

Materials:

-

3,6-Difluoro-2-methylbenzonitrile

-

Phenol

-

Sodium Hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Water & Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF.

-

Add phenol (1.2 eq) to the solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium phenoxide.

-

Add a solution of 3,6-Difluoro-2-methylbenzonitrile (1.0 eq) in a small amount of anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C.

-

Monitor the reaction until completion by TLC (typically 4-12 hours).

-

Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |

| Phenol | NaH | DMF | 70 | 80-95% |

| 4-Methoxyphenol | KOtBu | THF | 65 | 85-95% |

| Benzyl Alcohol | NaH | DMF | 80 | 75-90% |

Application in Heterocycle Synthesis: A Gateway to Quinazolines

The products derived from the SNAr of 3,6-Difluoro-2-methylbenzonitrile are powerful intermediates. For example, the resulting 6-amino-substituted benzonitriles are direct precursors to quinazolines, a privileged scaffold in medicinal chemistry.[1][12][13] While a full cyclization protocol is beyond the scope of this note, the initial SNAr reaction is the critical, regiochemistry-defining step. The protocol is similar to 2.2, using a primary amine as the nucleophile. The nitrile group of the product can then undergo subsequent transformations (e.g., hydrolysis, reduction, or cyclization) to build the quinazoline ring system.[2][14]

Part III: Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | Insufficient temperature; Inactive base; Poor quality solvent (for base-sensitive reactions). | Increase reaction temperature in 10 °C increments; Use a fresh bottle of base; Use anhydrous solvent and an inert atmosphere. |

| Incomplete Reaction | Reaction time too short; Insufficient equivalents of nucleophile or base. | Extend reaction time, monitoring by TLC; Increase equivalents of nucleophile/base to 1.5/2.5 respectively. |

| Formation of Byproducts | Reaction temperature too high leading to decomposition; Presence of water hydrolyzing the nitrile. | Lower the reaction temperature and increase reaction time; Ensure anhydrous conditions. |

| Disubstitution (Both -F replaced) | Substrate is highly activated; Prolonged reaction time at high temperature. | Use milder conditions (lower temperature, shorter time); Use stoichiometric amounts of the nucleophile (1.0-1.1 eq). |

Conclusion

3,6-Difluoro-2-methylbenzonitrile stands out as a superior substrate for nucleophilic aromatic substitution. The powerful activating effect of the para-cyano group ensures that SNAr reactions proceed with high efficiency and, most importantly, with near-perfect regioselectivity at the C6 position. This predictable reactivity allows for the controlled and reliable synthesis of diverse substituted benzonitrile derivatives. The protocols outlined herein provide robust starting points for researchers, enabling access to valuable intermediates for applications ranging from drug discovery to materials science.

References

- Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Ikawa, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

-

Ikawa, T., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

-

Crampton, M. (2015). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

-

Otsuka, M., et al. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g-arene complexes. Chemical Communications. Available at: [Link]

-

Mhaske, S.B., & Argade, N.P. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. Available at: [Link]

-

Mhaske, S.B., & Argade, N.P. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Available at: [Link]

-

Lee, E., et al. (2018). SNAr Radiofluorination with In Situ-Generated [18F]Tetramethylammonium Fluoride. Bioconjugate Chemistry. Available at: [Link]

-

Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Organic Syntheses Procedure. Available at: [Link]

-

Dasari, S.R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

-

Rogers, S.A., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Tetrahedron Letters. Available at: [Link]

-

El-Azab, A.S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]

-

Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

SNAr (F) - Aliphatic Amines (secondary). Common Organic Chemistry. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Schimler, S.D., et al. (2019). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

-

Tay, N.E.S., & Nicewicz, D.A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

-

Ma, S. (2020). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi RCS. Available at: [Link]

-

Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. Available at: [Link]

-

Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. ResearchGate. Available at: [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. acgpubs.org [acgpubs.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. SNAr (F) - Aliphatic Amines (secondary) [commonorganicchemistry.com]

- 12. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]

- 13. tsijournals.com [tsijournals.com]

- 14. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Heterocycles from 3,6-Difluoro-2-methylbenzonitrile

Part 1: Core Directive & Scientific Rationale

Executive Summary

In modern medicinal chemistry, the 3,6-difluoro-2-methylbenzonitrile scaffold represents a "privileged intermediate" for accessing highly substituted heterocycles. Its value lies in the precise arrangement of its functional groups: an electron-withdrawing cyano group flanked by a reactive ortho-fluorine (C6) and a sterically significant ortho-methyl group (C2).

This configuration allows for regioselective Nucleophilic Aromatic Substitution (

The "Ortho-Fluoro Nitrile" Effect (Mechanistic Insight)

The reactivity of 3,6-difluoro-2-methylbenzonitrile is governed by the electronic disparity between the two fluorine atoms.

-

Site A (C6-F): The "Hot" Zone. The fluorine at position 6 is ortho to the cyano group. The cyano group is a strong

-acceptor, dramatically lowering the energy of the Meisenheimer complex formed during nucleophilic attack at this position. This fluorine is highly labile and will be displaced exclusively by nucleophiles under mild conditions. -

Site B (C3-F): The "Cold" Zone. The fluorine at position 3 is meta to the cyano group. It lacks the resonance stabilization required for facile

displacement. It remains intact during the initial cyclization, preserving a handle for late-stage functionalization (e.g., Suzuki coupling). -

Site C (C2-Me): The Steric Lock. The methyl group provides a fixed steric bulk that locks the conformation of the resulting heterocycles, a feature often required to induce atropisomerism or fill hydrophobic pockets in enzyme active sites (e.g., Sotorasib-like binding modes).

Part 2: Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-fluoro-4-methyl-1H-indazole

Target: Accessing the difficult 4-methyl-indazole core.

Principle: Hydrazine acts as a bis-nucleophile. The primary amine attacks the activated C6-fluorine (

Materials

-

Precursor: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)

-

Reagent: Hydrazine monohydrate (64-80% in water) (3.0 - 5.0 equiv)

-

Solvent: n-Butanol (preferred for higher boiling point) or Ethanol.

-

Temp: 110 °C (Reflux).

Step-by-Step Procedure

-

Charge: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 3,6-difluoro-2-methylbenzonitrile (e.g., 5.0 g, 32.6 mmol) and n-Butanol (50 mL).

-

Addition: Add hydrazine monohydrate (5.0 mL, ~100 mmol) dropwise at room temperature. Note: Exotherm is possible; monitor internal temperature.

-

Reflux: Heat the mixture to reflux (internal temp ~115-117 °C) for 4–6 hours.

-

IPC (In-Process Control): Monitor by LCMS. The starting material (MW 153) should disappear, and the intermediate hydrazine (MW 167) may be transiently observed before converting to the product (MW 165).

-

-

Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly from the n-butanol solution upon cooling.

-

Isolation: Filter the solid. Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove excess hydrazine.

-

Purification: If no precipitate forms, concentrate the solvent in vacuo, resuspend the residue in water, and extract with Ethyl Acetate. Recrystallize from Ethanol/Water.[1]

Yield Expectation: 75–85% Data Validation:

-

1H NMR (DMSO-d6): Look for the disappearance of the C6-H signal and the appearance of a broad NH2 signal (around 5.5 ppm) and the indazole NH (around 11.5 ppm). The methyl group singlet will shift slightly upfield due to the shielding of the new ring system.

Protocol B: Synthesis of 2,4-Diamino-6-fluoro-5-methylquinazoline

Target: Accessing the sterically crowded 5-methyl-quinazoline core.

Principle: Guanidine is used as the dinucleophile. The free base of guanidine displaces the C6-fluorine, and the remaining nitrogen attacks the nitrile.

Materials

-

Precursor: 3,6-Difluoro-2-methylbenzonitrile (1.0 equiv)

-

Reagent: Guanidine Carbonate (1.5 equiv)

-

Solvent: N,N-Dimethylacetamide (DMAc) or NMP.

-

Base: Potassium Carbonate (

) (2.0 equiv) - Required to liberate free guanidine. -

Temp: 140 °C.

Step-by-Step Procedure

-

Preparation: In a sealed pressure tube or round-bottom flask, suspend Guanidine Carbonate (1.5 equiv) and

(2.0 equiv) in DMAc (10 vol). Stir at 100 °C for 30 mins to ensure formation of free guanidine. -

Addition: Add 3,6-difluoro-2-methylbenzonitrile (1.0 equiv).

-

Cyclization: Heat the mixture to 140 °C for 12–16 hours.

-

Mechanism Check: The reaction proceeds via the intermediate 2-guanidino-3-fluoro-6-methylbenzonitrile, which rapidly cyclizes.

-

-

Quench: Pour the hot reaction mixture into crushed ice/water (20 vol). Stir vigorously for 30 minutes. The product should precipitate as a white/off-white solid.

-

Filtration: Filter the solid and wash copiously with water to remove DMAc and inorganic salts.

-

Drying: Dry in a vacuum oven at 50 °C.

Yield Expectation: 60–70% Critical Note: The 5-methyl group in the resulting quinazoline exerts steric pressure on the C4-amino group. This often results in broadened NMR signals for the NH2 protons due to restricted rotation.

Part 3: Visualization & Logic Map

The following diagram maps the divergent pathways from the starting material, highlighting the atom-mapping that results in the specific "4-methyl" and "5-methyl" substitution patterns in the products.

Caption: Divergent synthesis map showing the regioselective conversion of 3,6-difluoro-2-methylbenzonitrile into Indazole and Quinazoline cores. Note the retention of the C3-Fluorine (becoming C5 or C6 in product) and the C2-Methyl (becoming C4 or C5).

Part 4: Data Summary & Troubleshooting

| Parameter | Indazole Pathway | Quinazoline Pathway |

| Primary Nucleophile | Hydrazine ( | Guanidine ( |

| Reactive Site ( | C6-Fluorine (Ortho to CN) | C6-Fluorine (Ortho to CN) |

| Product Numbering | 4-Methyl -5-fluoro | 5-Methyl -6-fluoro |

| Major Impurity | Azine formation (dimer of hydrazine) | Hydrolysis of nitrile to amide |

| Troubleshooting | If yield is low, ensure hydrazine is in excess (3-5 eq) to prevent dimer formation. | If reaction is slow, use Cs2CO3 instead of K2CO3 to increase solubility. |

References

-

Regioselectivity of

in Polyfluorobenzonitriles:-

General Principles: The activation of ortho-fluorine by the cyano group is approxim

times greater than meta-fluorine. See: Master Organic Chemistry, "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

-

-

Indazole Synthesis via Hydrazine

-

Protocol Basis: Adapted from standard syntheses of 3-aminoindazoles from 2-fluorobenzonitriles. See: Organic Chemistry Portal, "Synthesis of Indazoles". Available at: [Link]

-

-

Quinazoline Synthesis via Guanidine

-

Protocol Basis: Reaction of 2-fluorobenzonitriles with guanidine to form 2,4-diaminoquinazolines. See: TSI Journals, "Synthesis, Characterization of Novel Quinazoline Derivatives". Available at: [Link]

-

-

Relevance to Drug Discovery (KRAS/Kinase Inhibitors)

-

The 4-methyl-5-fluoro substitution pattern is structurally analogous to intermediates used in covalent KRAS G12C inhibitors. See: Journal of Medicinal Chemistry, "Synthesis of Adagrasib (MRTX849)". Available at: [Link]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of 3,6-Difluoro-2-methylbenzonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Difluoro-2-methylbenzonitrile. This important intermediate is typically synthesized via a two-step Sandmeyer reaction sequence starting from 2,5-difluoro-6-methylaniline. This document addresses common challenges and offers troubleshooting strategies to improve reaction yield and product purity.

The primary synthetic route involves two key transformations:

-

Diazotization: Conversion of the primary aromatic amine (2,5-difluoro-6-methylaniline) into a reactive diazonium salt.

-

Cyanation: A copper(I)-catalyzed substitution of the diazonium group with a cyanide nucleophile, yielding the target benzonitrile.[1][2]

The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of 3,6-Difluoro-2-methylbenzonitrile.

Part 1: The Diazotization Step - FAQs & Troubleshooting

This initial step is critical for a high-yielding synthesis. The stability of the diazonium salt intermediate is paramount, and its formation can be influenced by the electronic properties of the starting aniline.

Q1: What is a reliable, baseline protocol for the diazotization of 2,5-difluoro-6-methylaniline?

A1: The following protocol is a standard starting point for the diazotization of anilines. The key is meticulous temperature control.

Experimental Protocol: Diazotization

-

Acidic Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,5-difluoro-6-methylaniline (1.0 eq) in a mixture of concentrated sulfuric acid (or hydrochloric acid) and water at room temperature.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial that the internal temperature does not exceed 5 °C throughout the next step.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature remains below 5 °C.[3] The rate of addition should be slow enough to manage any exotherm.

-

Stirring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[4] The resulting solution should be used immediately in the subsequent cyanation step.

Q2: My reaction is sluggish, and I'm recovering a significant amount of unreacted 2,5-difluoro-6-methylaniline. What is causing this incomplete conversion?

A2: This is a common issue when working with anilines containing multiple electron-withdrawing groups, such as fluorine atoms. These substituents decrease the basicity of the amino group, making it less nucleophilic and slowing down the initial attack on the nitrosyl cation (NO⁺), the active electrophile in diazotization.[3]

Troubleshooting Steps:

-

Increase Acid Concentration: Ensure that a sufficient excess of strong acid is used. The acid serves both to generate nitrous acid (HNO₂) from NaNO₂ and to catalyze the subsequent dehydration steps that form the reactive NO⁺ electrophile.[3] For weakly basic anilines, using a more concentrated acid medium can increase the rate of reaction.

-

Check Reagent Quality: Ensure the sodium nitrite is dry and has been stored properly. Degradation of NaNO₂ will lead to an insufficient amount of nitrous acid.

-

Extended Reaction Time: While keeping the temperature strictly at 0-5 °C, extend the stirring time after NaNO₂ addition to one hour to allow the reaction to proceed to completion.

Q3: The reaction mixture turned dark brown/black, and a viscous oil formed upon warming. What happened?